5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-16(2)6-10-13(12(21)7-16)25-15(18-10)19-14(22)9-5-8(17)3-4-11(9)20(23)24/h3-5H,6-7H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDASYIKMVOQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and data.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 334.82 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in various cellular processes. Research indicates that it may function as an inhibitor in metabolic pathways related to oxidative stress and inflammation.
Biological Activity Overview
The following table summarizes key biological activities and findings related to the compound:
Anticancer Activity
In a study conducted by Zhang et al. (2020), the compound was tested against a panel of cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the micromolar range, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Research by Lee et al. (2021) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Neuroprotection
A study by Kim et al. (2019) investigated the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y neuroblastoma cells. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function.
Comparison with Similar Compounds
Structural Analogues Targeting Rho-Kinase (ROCK) Enzymes
Example 31 (ROCK Inhibitor): 3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide (Example 31, WO 2012/006202) shares the tetrahydrobenzo[d]thiazole core but differs in substituents:
- Benzamide substituent : 3,4-dimethoxybenzamide (vs. 2-nitro-5-chlorobenzamide in the target compound).
- Activity: Demonstrates selective inhibition of ROCK1/ROCK2 enzymes, with IC₅₀ values in the nanomolar range. The methoxy groups enhance solubility but reduce electrophilicity compared to the nitro group in the target compound .
Antiparasitic Thiazolyl–Benzothiophenamides
Compound 12 (HAT Candidate): N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Compound 12) is optimized for Human African Trypanosomiasis (HAT).
- Substituent : Benzo[b]thiophene-2-carboxamide with a 3-methoxyphenyl group (vs. 2-nitrobenzamide in the target).
- Activity: Exhibits EC₅₀ = 0.8 µM against Trypanosoma brucei.
Key Insight : The 5-chloro and 2-nitro substituents in the target compound may enhance antiparasitic activity via oxidative stress mechanisms, a pathway less prominent in Compound 12 .
Nitazoxanide Derivatives and PFOR Inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():
This nitazoxanide analogue targets pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens.
- Core Structure : Simple thiazole ring (vs. tetrahydrobenzo[d]thiazole in the target).
- Substituents : 2,4-Difluorobenzamide (vs. 2-nitro-5-chlorobenzamide).
- Activity : Inhibits PFOR via amide-mediated hydrogen bonding (N1—H1⋯N2 dimers). The nitro group in the target compound could enhance binding through stronger electron withdrawal .
Table 1: Substituent Effects on Enzyme Binding
| Compound | Substituents | Target Enzyme | Key Interaction |
|---|---|---|---|
| Target Compound | 2-Nitro-5-chloro | PFOR/ROCK? | Electron-deficient aromatic interactions |
| Example 31 (ROCK) | 3,4-Dimethoxy | ROCK1/ROCK2 | Solubility-enhanced binding |
| N-(5-Chloro-thiazol-2-yl) | 2,4-Difluoro | PFOR | Hydrogen bonding via amide |
Sulfonamide and Isoxazole Analogues
4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzenesulfonamide ():
- Substituent : Benzenesulfonamide (vs. benzamide in the target).
- Activity : Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase). The sulfonamide group may confer broader target specificity but lower lipophilicity compared to nitrobenzamide .
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide ():
Discontinued Derivatives and Stability Considerations
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide ():
- Substituent : Acetamide (simpler than nitrobenzamide).
- Status : Discontinued, likely due to low potency or stability issues. The nitro group in the target compound may address these limitations via enhanced binding or oxidative activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide?
- Methodological Answer : The synthesis involves coupling nitrobenzamide derivatives with tetrahydrobenzo[d]thiazole intermediates. Key steps include:
- Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride for activating carboxylic acids to acyl chlorides .
- Solvent Optimization : Dichloromethane (DCM) or benzene under reflux (4–12 hours) yields higher purity products compared to polar solvents .
- Temperature Control : Reactions at 50°C with DMF as a catalyst improve selectivity for the target compound .
- Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis and NMR spectroscopy .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., nitro groups at δ 8.1–8.5 ppm; thiazole protons at δ 6.7–7.2 ppm) .
- HRMS : Confirm molecular weight (e.g., C₁₆H₁₅ClN₃O₃S) with <2 ppm error .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the benzamide ring. Compare antimicrobial activity using MIC assays against S. aureus and E. coli .
- Mechanistic Insight : Use density functional theory (DFT) to calculate electron-withdrawing effects of nitro groups on thiazole ring reactivity .
- Data Contradiction Analysis : If nitro-substituted analogs show reduced activity, evaluate solubility (via logP measurements) or metabolic stability (e.g., microsomal assays) as confounding factors .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Use DOE (Design of Experiments) to test variables (e.g., solvent volume, stirring rate) affecting yields. For example, increasing DCM volume by 20% improved yield from 54% to 68% in analogous syntheses .
- Byproduct Analysis : Identify impurities via LC-MS and adjust quenching steps (e.g., slow addition of ice water to prevent acyl chloride hydrolysis) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the nitro group and Arg-98 residue .
- ADMET Prediction : Apply SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., Ames test alerts for mutagenicity) .
Theoretical and Framework-Based Questions
Q. What conceptual frameworks guide the design of derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer :
- Lipinski’s Rule of Five : Ensure derivatives have molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors .
- Metabolic Stability : Incorporate steric hindrance (e.g., dimethyl groups on the tetrahydrobenzo[d]thiazole) to reduce CYP450-mediated oxidation .
Q. How to address discrepancies between in vitro and in vivo anti-inflammatory activity data?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentrations via HPLC post-administration in rodent models. Poor oral absorption may explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., nitro reduction to amine) that alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
